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Compound of Interest

Compound Name: 1-Amino-1-cyclopentanemethanol

Cat. No.: B082455 Get Quote

An In-depth Technical Guide on the Structural Analysis of (1-Aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1-Aminocyclopentyl)methanol, also known as Cycloleucinol, is a saturated cyclic amino

alcohol. Its structure, featuring a quaternary carbon atom substituted with an amine, a

hydroxymethyl group, and embedded within a cyclopentane ring, makes it a valuable chiral

building block in medicinal chemistry and organic synthesis. The rigid cyclopentyl scaffold

combined with the primary amine and alcohol functionalities allows for its incorporation into a

diverse range of molecular architectures, potentially influencing the steric and conformational

properties of target molecules.

This technical guide provides a comprehensive summary of the structural analysis of (1-

Aminocyclopentyl)methanol. It consolidates physicochemical data, spectroscopic analyses, and

characterization workflows. The information is presented to support researchers in drug

discovery and chemical synthesis in their understanding and utilization of this compound. While

a crystal structure of the isolated compound is not publicly available, this guide draws upon

data from spectral libraries and the crystallographic analysis of a complex derivative to provide

a thorough structural overview.

Physicochemical and Computed Properties
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The fundamental properties of (1-Aminocyclopentyl)methanol are summarized below. These

values are essential for its identification, handling, and use in quantitative experiments.

Property Value Source

CAS Number 10316-79-7 [1][2][3]

Molecular Formula C₆H₁₃NO [1][2]

Molecular Weight 115.17 g/mol [1][2][4]

IUPAC Name (1-aminocyclopentyl)methanol [1]

SMILES C1CCC(C1)(CO)N [1]

Topological Polar Surface Area 46.25 Å² [2]

LogP (Computed) 0.25 [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 2 [2]

Rotatable Bonds 1 [2]

Spectroscopic Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of (1-

Aminocyclopentyl)methanol. The following sections detail the interpretation of mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which confirms the molecular weight and offers clues about its structure. The GC-

MS data for (1-Aminocyclopentyl)methanol is available in public databases.[1][5]

Interpretation: The mass spectrum would be expected to show a molecular ion peak [M]+ at

m/z = 115, corresponding to the molecular weight of the compound. Key fragmentation patterns

for this structure include:
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Loss of the hydroxymethyl group (-CH₂OH): This is a common fragmentation for primary

alcohols, leading to a significant peak at m/z = 84 ([M-31]⁺). This fragment corresponds to

the stable 1-aminocyclopentyl cation.

Loss of the amino group (-NH₂): This would result in a fragment at m/z = 99 ([M-16]⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table of Key Mass Spectrometry Fragments:

m/z
Proposed
Fragment

Formula Notes

115 [M]⁺ [C₆H₁₃NO]⁺ Molecular Ion

84 [M - CH₂OH]⁺ [C₅H₁₀N]⁺
Loss of hydroxymethyl

group

| 99 | [M - NH₂]⁺ | [C₆H₁₁O]⁺ | Loss of amino group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms

or equivalent) and an electron ionization (EI) source.

Sample Preparation: The sample is dissolved in a volatile solvent such as methanol or

dichloromethane to a concentration of approximately 1 mg/mL.

Injection: 1 µL of the sample solution is injected into the GC inlet, typically set to a

temperature of 250 °C with a split ratio (e.g., 50:1).

GC Separation: The column temperature is programmed with an initial hold at a low

temperature (e.g., 60 °C for 2 minutes), followed by a ramp (e.g., 10 °C/min) to a final

temperature (e.g., 280 °C), and a final hold period. Helium is used as the carrier gas at a

constant flow rate.

Mass Spectrometry: The EI source is operated at 70 eV. The mass analyzer is set to scan a

mass range of m/z 30-300. The ion source and transfer line temperatures are maintained at
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approximately 230 °C and 280 °C, respectively.

Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of eluting peaks

are analyzed using the instrument's software and compared against spectral libraries (e.g.,

NIST).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the

absorption of infrared radiation. The vapor-phase IR spectrum for this compound is available.[1]

Interpretation: The key functional groups, the primary amine (-NH₂) and the primary alcohol (-

OH), give rise to characteristic absorption bands.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to

the hydroxyl group, with the broadening caused by hydrogen bonding.

N-H Stretch: The primary amine shows two distinct peaks in the 3300-3500 cm⁻¹ region,

corresponding to the symmetric and asymmetric stretching vibrations. These may overlap

with the O-H band.

C-H Stretch: Absorptions for the aliphatic C-H bonds of the cyclopentane ring and the

methylene group appear just below 3000 cm⁻¹.

N-H Bend: The scissoring vibration of the primary amine typically appears in the 1590-1650

cm⁻¹ region.

C-O Stretch: A strong peak corresponding to the C-O stretching of the primary alcohol is

expected in the 1000-1075 cm⁻¹ range.

Table of Characteristic IR Absorptions:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3600 (broad) O-H Stretch Alcohol (-OH)

3300 - 3500 (two peaks) N-H Stretch Primary Amine (-NH₂)

2850 - 2960 C-H Stretch
Aliphatic (Cyclopentane, -

CH₂-)

1590 - 1650 N-H Bend Primary Amine (-NH₂)

| 1000 - 1075 | C-O Stretch | Primary Alcohol (-C-O) |

Experimental Protocol: Vapor-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a gas cell and a detector suitable for

the mid-IR range (e.g., DTGS or MCT).

Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas

cell, which is heated to ensure complete vaporization. The path length of the cell is typically

several meters to ensure adequate signal.

Data Acquisition: The spectrum is acquired by co-adding multiple scans (e.g., 32 or 64) to

improve the signal-to-noise ratio, typically at a resolution of 4 cm⁻¹. A background spectrum

of the empty cell is recorded first and subtracted from the sample spectrum.

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. Peak positions and intensities are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While fully assigned, peer-reviewed experimental spectra are not readily available in

the literature, the expected chemical shifts can be predicted based on established principles.

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple. Due to

molecular symmetry and free rotation, the eight protons on the four non-substituted carbons of

the cyclopentane ring may appear as one or two multiplets. The protons of the -CH₂OH group
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will appear as a singlet, and the amine and hydroxyl protons are also singlets, which may be

broad and are D₂O exchangeable.

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four distinct signals:

One quaternary carbon (C1).

One methylene carbon from the -CH₂OH group.

Two signals for the four methylene carbons of the cyclopentane ring (C2/C5 and C3/C4),

which are chemically non-equivalent.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

¹H NMR δ (ppm) Multiplicity Integration Assignment

~1.60 Multiplet 8H -CH₂- (Ring)

~2.00 Broad Singlet 3H -NH₂, -OH

| | ~3.45 | Singlet | 2H | -CH₂OH |

¹³C NMR δ (ppm) Assignment

~24.0 C3 / C4 (Ring)

~37.0 C2 / C5 (Ring)

~65.0 C1 (Quaternary)

~70.0 -CH₂OH

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of
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an internal standard like tetramethylsilane (TMS) may be added if not provided in the

solvent.

¹H NMR Acquisition: A standard one-pulse experiment (e.g., Bruker's 'zg30') is used. Key

parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-

3 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added.

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., 'zgpg30') is used. Key

parameters include a 30° pulse angle, a wide spectral width (~240 ppm), a longer acquisition

time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is

required due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or TMS (0.00 ppm).

Crystallographic Analysis
As of this guide's publication, a single-crystal X-ray diffraction structure for the isolated (1-

Aminocyclopentyl)methanol molecule has not been reported in public databases.

However, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-

yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been published.[6][7][8]

In this larger molecule, the (1-aminocyclopentyl)methanol moiety serves as a substituent. The

analysis of this structure reveals that the cyclopentane ring adopts an envelope or twist

conformation, as is typical for cyclopentyl systems, to minimize steric strain. The bond lengths

and angles within the fragment are consistent with standard values for C-C, C-N, and C-O

single bonds. While this provides valuable insight, it is important to note that the conformation

and intermolecular interactions (like hydrogen bonding) would be significantly different in the

crystal lattice of the pure, unbound compound.

Structural Characterization Workflow and Data
Integration
The definitive structural elucidation of (1-Aminocyclopentyl)methanol relies on the synergistic

integration of data from multiple analytical techniques. The logical workflow for this process,
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from sample acquisition to final structure confirmation, is depicted below.

Sample Preparation

Analytical Techniques
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Caption: Experimental workflow for the structural analysis of (1-Aminocyclopentyl)methanol.

The relationship between the different analytical data points and the conclusions drawn from

them is crucial. Each technique provides a unique piece of the structural puzzle.
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Caption: Logical relationship of data for structural elucidation.

Conclusion
The structural analysis of (1-Aminocyclopentyl)methanol is robustly established through a

combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance

spectroscopy. Mass spectrometry confirms the molecular formula and weight, while IR

spectroscopy clearly identifies the key amine and hydroxyl functional groups. NMR data,

though based on prediction in the absence of fully assigned published spectra, corroborates

the expected carbon-hydrogen framework, including the quaternary carbon center and the

cyclopentyl ring system. While a definitive solid-state structure from single-crystal X-ray

diffraction is pending, the available data collectively provides an unambiguous confirmation of

its covalent structure, empowering its use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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